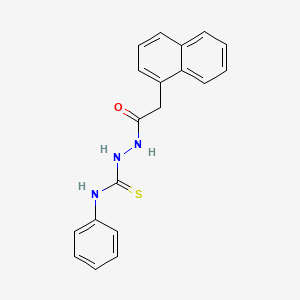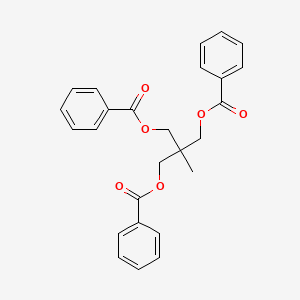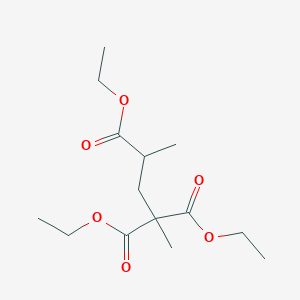
Triethyl 2,2,4-pentanetricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 2,2,4-pentanetricarboxylate is an organic compound with the molecular formula C14H24O6. It is a triester derived from 2,2,4-pentanetricarboxylic acid and ethanol. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethyl 2,2,4-pentanetricarboxylate can be synthesized through the esterification of 2,2,4-pentanetricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet large-scale demands.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 2,2,4-pentanetricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,2,4-pentanetricarboxylic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 2,2,4-pentanetricarboxylic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Triethyl 2,2,4-pentanetricarboxylate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of triethyl 2,2,4-pentanetricarboxylate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules, leading to the formation of carboxylic acids and alcohols. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from reducing agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl citrate: Another triester with similar ester groups but derived from citric acid.
Triethyl orthoformate: A triester used in organic synthesis with different reactivity due to its orthoformate structure.
Uniqueness
Triethyl 2,2,4-pentanetricarboxylate is unique due to its specific structure and the presence of three ester groups derived from 2,2,4-pentanetricarboxylic acid. This structure imparts distinct reactivity and properties, making it valuable in specific chemical reactions and applications.
Propriétés
Numéro CAS |
57197-29-2 |
|---|---|
Formule moléculaire |
C14H24O6 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
triethyl 1-methylbutane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-11(15)10(4)9-14(5,12(16)19-7-2)13(17)20-8-3/h10H,6-9H2,1-5H3 |
Clé InChI |
QCTIOLMTJPOZIA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)CC(C)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



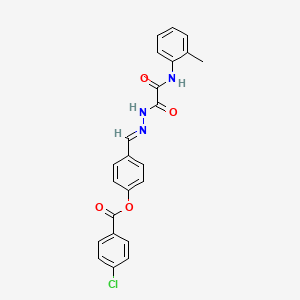
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11963874.png)
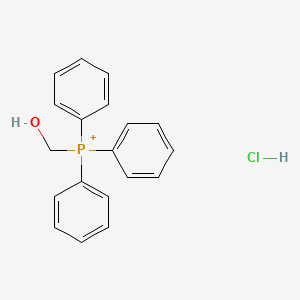

![4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11963891.png)

![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
![N-(2-methylphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11963905.png)
